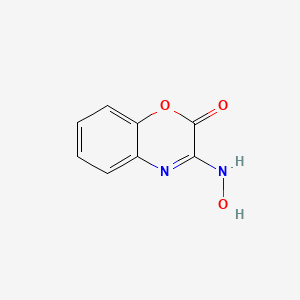

2H-1,4-Benzoxazin-2,3(4H)-dion-3-oxim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime makes it an important building block for the synthesis of various pharmaceuticals and bioactive molecules .

Wissenschaftliche Forschungsanwendungen

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory, antihypertensive, and antitumor activities.

Industry: Utilized in the development of photoactive materials and other functional materials

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction leads to the formation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. This method utilizes palladium-catalyzed regioselective halogenation with N-halosuccinimide, providing a cost-effective and time-saving approach for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzoxazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Halogenating agents: Such as N-halosuccinimide for regioselective halogenation.

Major Products

The major products formed from these reactions include various halogenated derivatives, oxo derivatives, and amine derivatives, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit platelet aggregation and act as a D2 receptor antagonist . The exact molecular targets and pathways may vary depending on the specific application and biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime include:

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A halogenated derivative with similar biological activities.

Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: A tricyclic fused benzoxazinyl-oxazolidinone with antibacterial and anticoagulant activities.

Uniqueness

The uniqueness of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime lies in its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazinone derivatives. This makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .

Biologische Aktivität

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is a heterocyclic organic compound characterized by its unique benzoxazine structure combined with an oxime functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. This article provides a comprehensive overview of the biological activity of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime, supported by data tables and relevant case studies.

The molecular formula of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is C₈H₇N₃O₃ with a molecular weight of approximately 179.15 g/mol. The compound's structure includes a benzene ring fused with an oxazine and imide functional groups, which contribute to its chemical reactivity and biological activity.

The biological activity of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways.

- Receptor Antagonism : It acts as an antagonist to certain receptors, which may contribute to its therapeutic effects.

- Antimicrobial Activity : Studies indicate that it can disrupt microbial cell membranes or inhibit essential microbial enzymes.

Antimicrobial Activity

Research indicates that 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime exhibits significant antimicrobial properties against various bacterial and fungal strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | |

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 12 |

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazine compounds exhibited enhanced antimicrobial activity compared to their parent compounds. The study highlighted the importance of structural modifications in improving efficacy against resistant strains .

- Anticancer Research : A clinical trial evaluated the efficacy of a derivative of 2H-1,4-Benzoxazine-2,3(4H)-dione in patients with advanced cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to the control group .

Eigenschaften

IUPAC Name |

3-(hydroxyamino)-1,4-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOBWALLLLBKRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)O2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470703 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903891-95-2 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.